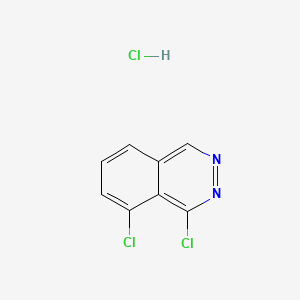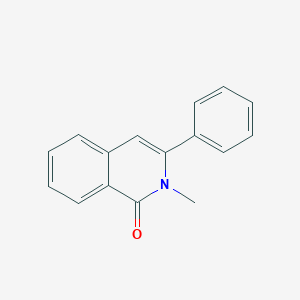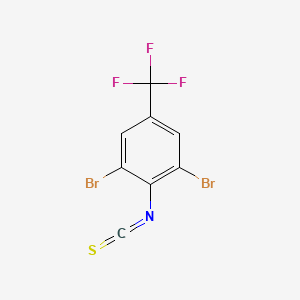
1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol is a chemical compound with the molecular formula C24H24FNO and a molecular weight of 361.45 g/mol . This compound features a cyclopropanol ring substituted with a dibenzylamino group and a 4-fluorophenyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
The synthesis of 1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol typically involves the reaction of dibenzylamine with 4-fluorobenzyl chloride in the presence of a base, followed by cyclopropanation . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amines or alcohols.
Aplicaciones Científicas De Investigación
1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparación Con Compuestos Similares
1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol can be compared with similar compounds such as:
Dibenzylamino-1-methylcyclohexanol: This compound features a cyclohexanol ring instead of a cyclopropanol ring, leading to different chemical and biological properties.
Dibenzylamino-1-trifluoromethylcyclohexanol: The presence of a trifluoromethyl group introduces additional steric and electronic effects, influencing its reactivity and interactions.
Propiedades
Fórmula molecular |
C24H24FNO |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
1-[(dibenzylamino)-(4-fluorophenyl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C24H24FNO/c25-22-13-11-21(12-14-22)23(24(27)15-16-24)26(17-19-7-3-1-4-8-19)18-20-9-5-2-6-10-20/h1-14,23,27H,15-18H2 |
Clave InChI |
OIHCMDCMZARDPK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(C2=CC=C(C=C2)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amino}propoxy)-1H-indol-1-yl]acetic acid](/img/structure/B13905745.png)






![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13905795.png)

![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13905825.png)

